

An In-depth Technical Guide to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

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Compound of Interest

Compound Name: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

CAS No.: 66046-42-2

Cat. No.: B1586143

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.^{[1][2]} Its unique electronic and structural properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview of **[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine**, a promising yet under-characterized member of this chemical class. We will delve into its chemical identity, synthesis, and potential applications, offering a foundation for its exploration in drug discovery and development programs. The 3-(4-chlorophenyl) substitution is a common feature in molecules targeting various biological pathways, suggesting that this compound could hold significant potential for further investigation.

Chemical Identity and Properties

A precise understanding of a compound's identity is fundamental to any scientific investigation. The key identifiers and physicochemical properties of **[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine** are summarized below.



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Further computational analysis of a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, reveals insights into the electronic properties of the 3-(4-chlorophenyl)isoxazole core. Density Functional Theory (DFT) calculations indicate a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), suggesting good chemical stability.^{[1][4]}

Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

The synthesis of **[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine** can be logically approached through a two-step process starting from commercially available 4-chlorobenzaldehyde. This pathway involves the formation of the isoxazole ring followed by the introduction of the aminomethyl group.

Step 1: Synthesis of the Isoxazole Scaffold

The construction of the 3-(4-chlorophenyl)isoxazole ring system is a critical first step. A common and effective method for synthesizing 3-aryl-isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.^[2] In this case, 4-chlorobenzaldehyde can be converted to its corresponding aldoxime, which is then oxidized in situ to generate 4-

chlorophenyl nitrile oxide. This reactive intermediate can then undergo cycloaddition with a suitable three-carbon building block to form the isoxazole ring.

Step 2: Reductive Amination to Yield the Final Product

With the isoxazole aldehyde in hand, the final step is the introduction of the primary amine. Reductive amination is a robust and widely used method for this transformation.^[5] This reaction typically proceeds via the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired amine.



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Synthetic pathway to **[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine**.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the reductive amination of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde. Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Materials:

- 3-(4-chlorophenyl)isoxazole-5-carbaldehyde
- Ammonia (e.g., 7N solution in methanol)
- Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)^[6]

- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (1 equivalent) in anhydrous methanol.
- **Imine Formation:** To the stirred solution, add a solution of ammonia in methanol (excess, typically 10-20 equivalents) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (or sodium cyanoborohydride, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
- **Extraction:** Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine** as the final product.
- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Potential Applications in Drug Discovery and Development

The isoxazole core is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[1] This suggests that **[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine** could be a valuable building block or lead compound in several therapeutic areas.

- Anticancer Activity: Numerous isoxazole-containing compounds have exhibited potent anticancer properties.[1][8] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
- Anti-inflammatory Properties: The isoxazole scaffold is present in several anti-inflammatory drugs. These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX).
- Antimicrobial and Antiviral Potential: Isoxazole derivatives have also been explored for their efficacy against various pathogens.[1][9] The incorporation of the 4-chlorophenyl group may enhance these activities.[10]
- Neurological Disorders: The structural features of isoxazoles make them suitable candidates for interacting with targets in the central nervous system.[11]



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Potential therapeutic applications of the isoxazole scaffold.

Conclusion

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven pharmacological relevance of the isoxazole scaffold, makes it an attractive candidate for screening in various biological assays. This guide provides a solid foundation of its chemical identity, a plausible and detailed synthetic route, and a rationale for its exploration in diverse therapeutic areas. Further research into the specific biological targets and mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.

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